molecular formula C14H18O B12778537 8-Tetradecene-11,13-diyn-2-one, (8Z)- CAS No. 13945-78-3

8-Tetradecene-11,13-diyn-2-one, (8Z)-

Cat. No.: B12778537
CAS No.: 13945-78-3
M. Wt: 202.29 g/mol
InChI Key: OUTVNYVJKIBGGD-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Tetradecene-11,13-diyn-2-one, (8Z)- is an organic compound with the molecular formula C14H18O. It is characterized by a unique structure that includes a tetradecene backbone with two triple bonds at positions 11 and 13, and a double bond at position 8 in the Z configuration. This compound is known for its presence in certain Echinacea species, such as Echinacea angustifolia, Echinacea pallida, and Echinacea purpurea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Tetradecene-11,13-diyn-2-one, (8Z)- typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an alkene in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of 8-Tetradecene-11,13-diyn-2-one, (8Z)- may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

8-Tetradecene-11,13-diyn-2-one, (8Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Tetradecene-11,13-diyn-2-one, (8Z)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Tetradecene-11,13-diyn-2-one, (8Z)- is unique due to its specific configuration and the presence of both triple and double bonds, which confer distinct chemical reactivity and biological activity. Its presence in Echinacea species also highlights its significance in natural product research .

Properties

13945-78-3

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

(Z)-tetradec-8-en-11,13-diyn-2-one

InChI

InChI=1S/C14H18O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h1,7-8H,6,9-13H2,2H3/b8-7-

InChI Key

OUTVNYVJKIBGGD-FPLPWBNLSA-N

Isomeric SMILES

CC(=O)CCCCC/C=C\CC#CC#C

Canonical SMILES

CC(=O)CCCCCC=CCC#CC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.